molecular formula C21H25N3O2 B2720339 N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide CAS No. 924820-14-4

N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide

カタログ番号 B2720339
CAS番号: 924820-14-4
分子量: 351.45
InChIキー: QUJHCIWHLLIKJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in scientific research. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.

作用機序

MMB-2201 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is mainly expressed in the central nervous system. The activation of the CB1 receptor by MMB-2201 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood regulation. MMB-2201 also activates the CB2 receptor, which is mainly expressed in the immune system, leading to the modulation of immune responses.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to have analgesic effects, reducing pain sensation in animal models of chronic pain. MMB-2201 has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety disorders. Additionally, MMB-2201 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.

実験室実験の利点と制限

MMB-2201 has several advantages for lab experiments, such as its potency and selectivity for the cannabinoid receptors. It can be used in various in vitro and in vivo studies to investigate the role of the cannabinoid receptors in physiological and pathological processes. However, MMB-2201 also has several limitations, such as its potential toxicity and the lack of long-term safety data. Therefore, caution should be taken when using MMB-2201 in scientific research.

将来の方向性

There are several future directions for the scientific research of MMB-2201. Firstly, further studies are needed to investigate the long-term safety and potential toxicity of MMB-2201. Secondly, the potential therapeutic applications of MMB-2201 should be investigated further, particularly in the treatment of chronic pain, anxiety disorders, and inflammatory diseases. Thirdly, the development of more selective agonists of the cannabinoid receptors could lead to the discovery of new therapeutic targets for various diseases. Finally, the investigation of the endocannabinoid system and its role in physiological and pathological processes could lead to the discovery of new therapeutic approaches for various diseases.

合成法

The synthesis of MMB-2201 involves the reaction of 1-(3-methylphenyl)-2-(propylamino)-1H-benzo[d]imidazole-5-carboxylic acid with N-methylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MMB-2201.

科学的研究の応用

MMB-2201 has been extensively studied in scientific research due to its potent agonistic activity on the cannabinoid receptors. It has been used in various in vitro and in vivo studies to investigate the role of the cannabinoid receptors in physiological and pathological processes. MMB-2201 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as chronic pain, anxiety disorders, and inflammatory diseases.

特性

IUPAC Name

N-methyl-N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-8-6-9-18(14-16)26-13-7-12-24-20-11-5-4-10-19(20)22-21(24)15-23(3)17(2)25/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJHCIWHLLIKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。